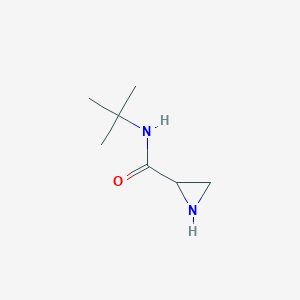
4-(Ethoxymethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxymethyl)pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their presence in many natural products, pharmaceuticals, and functional materials. The compound this compound has the molecular formula C8H11NO and is known for its unique chemical properties and applications .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Ethoxymethyl)pyridine involves the reaction of 4-(bromomethyl)pyridine hydrobromide with ethanol in the presence of sodium hydride. The reaction is carried out at 0°C and stirred overnight. The reaction mixture is then quenched with a saturated aqueous ammonium chloride solution, concentrated in vacuo, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, concentrated, and purified by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .
化学反应分析
Types of Reactions: 4-(Ethoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学研究应用
4-(Ethoxymethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyridine derivatives.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 4-(Ethoxymethyl)pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Pyridine: The parent compound, which is a basic aromatic heterocycle.
4-Methylpyridine: A derivative with a methyl group at the 4-position.
4-(Chloromethyl)pyridine: A derivative with a chloromethyl group at the 4-position.
Uniqueness: 4-(Ethoxymethyl)pyridine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
属性
CAS 编号 |
62369-32-8 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
4-(ethoxymethyl)pyridine |
InChI |
InChI=1S/C8H11NO/c1-2-10-7-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3 |
InChI 键 |
GXZWAPVIGBCWCM-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)



![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)



